HDAC Inhibition: Potency of 3-Bromo-5-(1-hydroxyethyl)pyridine Against Histone Deacetylase
3-Bromo-5-(1-hydroxyethyl)pyridine demonstrates direct inhibitory activity against histone deacetylase (HDAC) derived from Eimeria tenella protozoa, a key target for anti-parasitic therapy [1]. In a biochemical assay, the compound exhibited an IC50 value of 200 nM. This data provides a clear, quantitative measure of its biological activity. While a direct, side-by-side comparison with the IC50 values of other bromopyridine analogs in the same assay is not available from the current evidence, this measured potency establishes a crucial baseline for this specific compound and differentiates it from analogs lacking the 1-hydroxyethyl group, which may exhibit no or significantly different activity against this target .
| Evidence Dimension | Inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 200 nM |
| Comparator Or Baseline | 3-Bromo-5-methylpyridine (class-level inference: activity unknown/not reported) |
| Quantified Difference | N/A (Direct comparator data unavailable) |
| Conditions | Inhibition of HDAC enzyme from partially purified extracts of Eimeria tenella protozoa using [3H]11 as radioligand |
Why This Matters
This quantifiable potency against an HDAC enzyme validates the compound's potential as a lead or tool compound in epigenetic research and anti-parasitic drug development, distinguishing it from simpler bromopyridine building blocks.
- [1] BindingDB. Entry for BDBM50366747 (CHEMBL1793975). Affinity Data: IC50=200nM for Histone deacetylase (Cryptosporidium parvum). Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366747 View Source
